N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide
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Overview
Description
N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide: is a compound with a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional framework, which imparts unique chemical and physical properties to the compound. The presence of the bicyclo[1.1.1]pentane moiety makes this compound an interesting subject for research in various fields, including organic chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the reaction of 3-methylbicyclo[1.1.1]pentan-1-ylmethanol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .
Medicine: In medicinal chemistry, the compound is studied for its potential as a bioisostere, which can replace other functional groups in drug molecules to improve their properties, such as solubility, potency, and metabolic stability .
Industry: In the materials science industry, the compound’s unique structure is explored for applications in the development of new materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
- N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide
- tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide
Comparison: Compared to these similar compounds, N-methyl-N-({3-methylbicyclo[111]pentan-1-yl}methyl)acetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide groupFor example, the presence of the N-methylacetamide group may enhance its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-methyl-N-[(3-methyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C10H17NO/c1-8(12)11(3)7-10-4-9(2,5-10)6-10/h4-7H2,1-3H3 |
InChI Key |
WTFLZUFSRLXIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC12CC(C1)(C2)C |
Origin of Product |
United States |
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